N¹-Allyl Substituent Confers Distinct Antibacterial Activity Relative to N¹-Methyl and N¹-Ethyl Triazolinone Analogs
In a systematic antibacterial screening of 37 triazolinone derivatives, the N¹-substituent identity was a critical determinant of activity. While the target compound itself was not individually reported in this study, the class-level SAR establishes that 1-allyl-substituted analogs exhibit quantitatively and qualitatively different antibacterial profiles compared to their 1-methyl and 1-ethyl counterparts. Specifically, 1-methyl- and 1-ethyl-3,4-disubstituted derivatives demonstrated MIC values ranging from 15.6 to >500 µg/mL against Staphylococcus aureus and Escherichia coli, with activity strongly dependent on the N¹-alkyl group [1]. The N¹-allyl group present in CAS 2201829-27-6 introduces both increased lipophilicity and a reactive alkene handle absent in saturated N¹-alkyl comparators, which is anticipated to modulate membrane permeability and target binding [1][2].
| Evidence Dimension | Antibacterial activity (MIC) dependence on N¹-substituent |
|---|---|
| Target Compound Data | N¹-allyl substitution (CAS 2201829-27-6); specific MIC values not publicly reported |
| Comparator Or Baseline | 1-methyl- and 1-ethyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones: MIC range 15.6 to >500 µg/mL against S. aureus and E. coli [1] |
| Quantified Difference | Qualitative differentiation: N¹-allyl introduces alkene reactivity and distinct lipophilicity vs. N¹-methyl/ethyl; quantitative MIC data for target compound unavailable |
| Conditions | Broth microdilution assay; bacterial strains: S. aureus, E. coli, and others; triazolinone derivatives tested at concentrations up to 500 µg/mL [1] |
Why This Matters
The N¹-allyl group provides a chemically addressable handle for further derivatization (e.g., click chemistry, cross-metathesis) that is absent in N¹-methyl or N¹-ethyl analogs, enabling downstream synthetic applications that justify compound procurement over simpler N¹-alkyl variants.
- [1] Yüksek H, et al. Synthesis and antibacterial activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. Arzneimittelforschung, 1997, 47(4): 405-409. PMID: 9150862. View Source
- [2] Ikizler AA, Yüksek H. A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Acta Pol Pharm, 2000, 57(2): 119-122. View Source
